4-Prop-2-ynyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole
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Overview
Description
4-Prop-2-ynyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole is an organic compound that features a pyrazole ring substituted with a tetrahydropyran and a prop-2-ynyloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Prop-2-ynyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved by the cyclization of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Introduction of the Tetrahydropyran Group: This step might involve the protection of hydroxyl groups using tetrahydropyranyl (THP) ethers.
Attachment of the Prop-2-ynyloxy Group: This can be done through nucleophilic substitution reactions where an alkyne group is introduced.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the alkyne group.
Reduction: Reduction reactions could target the pyrazole ring or the alkyne group.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carbonyl-containing compounds, while reduction could lead to saturated derivatives.
Scientific Research Applications
Chemistry
Synthesis of Derivatives: Used as a starting material for the synthesis of various derivatives with potential biological activities.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its unique structure.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry
Material Science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific biological target. Generally, the compound might interact with enzymes or receptors, altering their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Prop-2-ynyloxy-1H-pyrazole: Lacks the tetrahydropyran group.
1-(Tetrahydropyran-2-yl)-1H-pyrazole: Lacks the prop-2-ynyloxy group.
Uniqueness
The presence of both the tetrahydropyran and prop-2-ynyloxy groups in 4-Prop-2-ynyloxy-1-(tetrahydropyran-2-yl)-1H-pyrazole makes it unique, potentially offering a combination of properties not found in the similar compounds listed above.
Properties
IUPAC Name |
1-(oxan-2-yl)-4-prop-2-ynoxypyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-6-14-10-8-12-13(9-10)11-5-3-4-7-15-11/h1,8-9,11H,3-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKUHWJAPXHGPST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=CN(N=C1)C2CCCCO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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